5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide
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Overview
Description
5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide is a complex organic compound that belongs to the class of chromeno[2,3-b]pyridines. This compound is characterized by the presence of a trifluoromethyl group, a phenyl group, and a chromeno-pyridine core structure. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno-Pyridine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-pyridine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.
Amidation Reaction: The final step involves the reaction of the intermediate with phenylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antiviral agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide
- 7-hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
- 2-(3-carbamimidoyl-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid
Uniqueness
This compound is unique due to its specific combination of functional groups and its chromeno-pyridine core structure. The presence of the trifluoromethyl group enhances its biological activity and metabolic stability, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-oxo-N-phenyl-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F3N2O3/c21-20(22,23)17-14(18(27)24-11-6-2-1-3-7-11)10-13-16(26)12-8-4-5-9-15(12)28-19(13)25-17/h1-10H,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJBBELDFRRLJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N=C3C(=C2)C(=O)C4=CC=CC=C4O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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